molecular formula C26H26N2OS B2676485 2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one CAS No. 329079-90-5

2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one

Katalognummer: B2676485
CAS-Nummer: 329079-90-5
Molekulargewicht: 414.57
InChI-Schlüssel: KOENTVXYAHZHLM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-{[(2,3,4,5,6-Pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a useful research compound. Its molecular formula is C26H26N2OS and its molecular weight is 414.57. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound 2-{[(2,3,4,5,6-pentamethylphenyl)methyl]sulfanyl}-3-phenyl-3,4-dihydroquinazolin-4-one is a member of the quinazolinone family, which has garnered attention for its diverse biological activities. Quinazolinones are known for their potential in medicinal chemistry, particularly as anti-inflammatory, antimicrobial, and anticancer agents. This article aims to explore the biological activity of this specific compound through a review of relevant literature and research findings.

Chemical Structure and Properties

The chemical formula for this compound is C22H26N2OSC_{22}H_{26}N_{2}OS. The structural features include a quinazolinone core substituted with a pentamethylphenyl group and a sulfanyl group. This unique structure contributes to its biological properties.

Antitumor Activity

Research has indicated that quinazolinone derivatives exhibit significant antitumor activity. For instance, studies have shown that related compounds induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) through mechanisms involving cell cycle arrest and induction of pro-apoptotic factors. The compound under discussion has demonstrated similar potential in preliminary studies.

Table 1: Antitumor Activity of Quinazolinone Derivatives

Compound NameCell LineIC50 (µM)Mechanism
Compound AMCF-715Apoptosis induction
Compound BHepG212Cell cycle arrest
This compoundMCF-7TBDTBD

Anti-inflammatory Activity

Quinazolinone derivatives are also recognized for their anti-inflammatory properties. The compound's ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2) has been investigated. In vitro assays have shown that it can reduce prostaglandin E2 (PGE2) production, suggesting a potential role as a COX inhibitor.

Table 2: COX Inhibition Activity

Compound NameCOX Inhibition (%) at 20 µM
Celecoxib80.1
Compound C47.1
This compoundTBD

Antimicrobial Activity

The antimicrobial efficacy of quinazolinone derivatives has been evaluated against various bacterial strains. The compound exhibited activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values suggest that it could serve as a lead for developing new antimicrobial agents.

Table 3: Antimicrobial Activity

MicroorganismMIC (µM)
Staphylococcus aureusTBD
Escherichia coliTBD
Pseudomonas aeruginosaTBD

Case Studies

Several studies have focused on the synthesis and evaluation of quinazolinone derivatives. For example:

  • Study on Antitumor Effects : A study demonstrated that a series of quinazolinones showed significant cytotoxicity against MCF-7 cells through apoptosis induction mechanisms.
  • Evaluation of Anti-inflammatory Properties : In another study focusing on COX inhibition, compounds similar to the one discussed were synthesized and evaluated for their ability to inhibit COX enzymes effectively.

Eigenschaften

IUPAC Name

2-[(2,3,4,5,6-pentamethylphenyl)methylsulfanyl]-3-phenylquinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N2OS/c1-16-17(2)19(4)23(20(5)18(16)3)15-30-26-27-24-14-10-9-13-22(24)25(29)28(26)21-11-7-6-8-12-21/h6-14H,15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOENTVXYAHZHLM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=C1C)C)CSC2=NC3=CC=CC=C3C(=O)N2C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

414.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.